sodium;prop-2-ynoate

Description

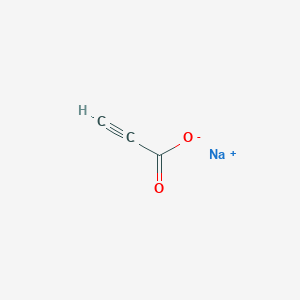

Sodium prop-2-ynoate (HC≡C-COO⁻Na⁺) is the sodium salt of prop-2-ynoic acid (propiolic acid). This compound features a terminal alkyne group conjugated to a carboxylate moiety, making it highly reactive in organic synthesis. Its structure enables nucleophilic reactions at the triple bond, particularly in alkyne coupling and polymerization processes.

Properties

IUPAC Name |

sodium;prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2O2.Na/c1-2-3(4)5;/h1H,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLVRCRDPVJBKL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium Propiolate can be synthesized through the reaction of propiolic acid with sodium hydroxide. The reaction typically involves the following steps:

- Dissolving propiolic acid in water.

- Adding sodium hydroxide to the solution.

- Stirring the mixture until the reaction is complete, resulting in the formation of Sodium Propiolate and water.

Industrial Production Methods

In industrial settings, Sodium Propiolate is produced on a larger scale using similar methods but with optimized reaction conditions to ensure high yield and purity. The process involves:

- Continuous mixing of propiolic acid and sodium hydroxide in a reactor.

- Maintaining the reaction temperature and pH to optimize the conversion rate.

- Purifying the resulting Sodium Propiolate through filtration and crystallization.

Chemical Reactions Analysis

Types of Reactions

Sodium Propiolate undergoes various chemical reactions, including:

Oxidation: Sodium Propiolate can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced to form sodium acrylate.

Substitution: Sodium Propiolate can participate in substitution reactions where the propiolate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used in substitution reactions, including halides and amines.

Major Products

Oxidation: Products vary based on the oxidizing agent but can include carboxylic acids and aldehydes.

Reduction: Sodium acrylate is a major product.

Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Sodium Propiolate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: Sodium Propiolate is used in biochemical assays and as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

Industry: Sodium Propiolate is used in the production of polymers, coatings, and adhesives due to its reactivity and ability to form stable compounds.

Mechanism of Action

The mechanism by which Sodium Propiolate exerts its effects involves its ability to participate in various chemical reactions. It acts as a nucleophile in substitution reactions and can undergo oxidation and reduction processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Physical Properties

| Property | Sodium Prop-2-ynoate | Sodium Acrylate | Sodium 2-Methylprop-2-ene-1-sulphonate |

|---|---|---|---|

| Solubility in Water | High (ionic nature) | Very High | Extremely High (sulfonate group) |

| Thermal Stability | Moderate | High | Very High |

| Conductivity | High (ionic) | Moderate | Very High |

Note: Conductivity data inferred from general ionic compound behavior ( discusses sodium compounds’ conductivity-viscosity relationships) .

Research Findings and Industrial Relevance

- Synthetic Utility: Sodium prop-2-ynoate’s derivatives, like methyl prop-2-ynoate, are precursors to bioactive molecules. For example, methyl 3-(4-cyanophenyl)prop-2-ynoate is used in pharmaceutical intermediates .

- Polymer Chemistry: While sodium acrylate dominates superabsorbent polymer markets, sodium prop-2-ynoate’s triple bond could enable conductive polymers or metal-organic frameworks (MOFs).

- Safety and Handling: Unlike organophosphorus sodium salts (), sodium prop-2-ynoate is less toxic but requires careful handling due to its reactive alkyne group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.